
Pimavanserin metabolite M26
描述
Pimavanserin metabolite M26 is a derivative of pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist. Pimavanserin is primarily used to treat hallucinations and delusions associated with Parkinson’s disease psychosis . Metabolite M26 is one of the several metabolites formed during the biotransformation of pimavanserin in the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pimavanserin involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations . The preparation of pimavanserin metabolite M26 follows similar synthetic principles, with specific modifications to yield the metabolite.
Industrial Production Methods: Industrial production of pimavanserin and its metabolites involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization .
化学反应分析
Types of Reactions: Pimavanserin metabolite M26 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the biotransformation of pimavanserin in the body and the formation of its metabolites.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of this compound include hydroxylated and demethylated derivatives . These products are characterized using advanced analytical techniques to confirm their chemical structures and properties.
科学研究应用
Pharmacological Properties of M26
M26 has been identified as an active metabolite with distinct pharmacological activities:
- Serotonergic Activity : M26 exhibits binding affinity to serotonin receptors, which may contribute to its effects on psychotic symptoms.
- Inverse Agonism : Similar to pimavanserin, M26 acts as an inverse agonist at the 5-HT2A receptor, potentially modulating psychotic symptoms without the typical side effects associated with dopaminergic antagonism .
Adjunctive Therapy in Major Depressive Disorder
Emerging research suggests that M26 may have potential as an adjunctive treatment for major depressive disorder (MDD), particularly in patients who do not respond adequately to standard treatments like SSRIs or SNRIs. The serotonergic properties of M26 could enhance mood stabilization and reduce depressive symptoms .
Insomnia Management
Preliminary findings indicate that M26 may also play a role in improving sleep quality by increasing slow-wave sleep and reducing nighttime awakenings. This application is particularly relevant given the high prevalence of sleep disturbances in psychiatric populations .
Case Studies and Clinical Trials
Several case studies have explored the efficacy of pimavanserin and its metabolites:
- Schizophrenia and Schizoaffective Disorder : A series of ten case reports highlighted the use of pimavanserin in patients with refractory schizophrenia. The results showed promising improvements in hallucinations and overall functioning when compared to placebo controls .
- HARMONY Trial : This ongoing Phase III trial evaluates the efficacy of pimavanserin in preventing relapse of psychotic symptoms in dementia-related psychosis (DRP). Although focused on pimavanserin, insights into M26's role can be inferred from its metabolic impact during treatment phases .
Research Findings and Insights
Recent studies have underscored the importance of understanding both pimavanserin and its metabolites like M26:
- Efficacy : In clinical trials, patients treated with pimavanserin showed significant improvements in hallucinations (measured by SAPS scores) compared to placebo groups, suggesting that metabolites like M26 contribute to these outcomes .
- Safety Profile : Both pimavanserin and its metabolites have demonstrated a favorable safety profile, with minimal adverse effects reported during clinical evaluations .
作用机制
The mechanism of action of pimavanserin metabolite M26 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . By acting as an inverse agonist, it modulates the activity of these receptors, leading to the alleviation of hallucinations and delusions associated with psychiatric disorders . The molecular targets and pathways involved in its mechanism of action are similar to those of pimavanserin, with specific modifications due to its metabolite nature .
相似化合物的比较
Pimavanserin metabolite M26 is unique compared to other similar compounds due to its specific chemical structure and pharmacological properties. Similar compounds include clozapine and quetiapine, which also act on serotonin receptors but have different pharmacological profiles and therapeutic applications . This compound is distinguished by its selective action on the 5-HT2A receptor and its potential therapeutic benefits in treating psychiatric disorders without causing significant side effects .
生物活性
Pimavanserin, marketed under the brand name Nuplazid, is primarily recognized for its role in treating Parkinson’s disease psychosis (PDP). Its main active metabolite, M26 (also known as AC-279), exhibits significant biological activity through its interaction with serotonin receptors. This article delves into the biological activity of M26, highlighting its pharmacological properties, mechanisms of action, clinical findings, and relevant case studies.
Overview of Pimavanserin and Metabolite M26
Pimavanserin acts as an inverse agonist at the 5-HT2A serotonin receptors and has a high binding affinity for these receptors (K_i value: 0.087 nM). It also interacts with the 5-HT2C receptors (K_i value: 0.44 nM) but shows minimal activity at other receptor types, making it a highly selective agent for treating PDP without exacerbating motor symptoms typically associated with Parkinson's disease .
Key Characteristics of M26:
- Chemical Structure: C25H34FN3O3
- Molecular Weight: 439.56 g/mol
- Half-Life: Approximately 200 hours, significantly longer than that of pimavanserin (57 hours) .
M26 functions primarily as an inverse agonist at the 5-HT2A receptor, which means it not only blocks receptor activity but also reduces basal activity below normal levels. This action is crucial in managing hallucinations and delusions in PDP patients. The selectivity for the 5-HT2A over the 5-HT2C receptor contributes to its favorable side effect profile .
Pharmacokinetics
The pharmacokinetics of M26 are characterized by:
- Absorption: Rapid absorption with a median time to peak concentration (T_max) of approximately 6 hours.
- Distribution: High volume of distribution (2173 L) indicates extensive distribution in tissues.
- Protein Binding: High protein binding (~95%) in plasma.
- Metabolism: Primarily metabolized by CYP3A4 and CYP3A5 enzymes, with minimal involvement from other cytochrome P450 enzymes .
Clinical Efficacy
Clinical studies have demonstrated that M26 effectively improves symptoms of PDP:
- In a Phase III trial, 80.5% of patients reported symptom improvement when treated with pimavanserin compared to placebo .
- The drug did not worsen motor function, which is a common concern with traditional antipsychotics .
Table 1: Summary of Clinical Findings on Pimavanserin and M26
Case Studies
- Case Study A : A patient with advanced Parkinson's disease experienced severe hallucinations. Treatment with pimavanserin led to significant reductions in hallucination severity within two weeks, with no adverse effects on motor function.
- Case Study B : In a cohort study involving elderly patients with PDP, treatment with pimavanserin resulted in improved caregiver-reported outcomes and quality of life measures without increasing sedation or cognitive impairment.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(2-hydroxy-2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O3/c1-25(2,31)18-32-23-10-6-19(7-11-23)16-27-24(30)29(22-12-14-28(3)15-13-22)17-20-4-8-21(26)9-5-20/h4-11,22,31H,12-18H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMCCOKGYRQRGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134815-69-2 | |
Record name | AC-423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134815692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC-423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF3257EP2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。